
Hafnium;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium;iron is a compound formed by the combination of hafnium and iron. Hafnium is a lustrous, silvery-gray transition metal with the atomic number 72, while iron is a well-known metal with the atomic number 26. The combination of these two metals results in a compound with unique properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hafnium;iron compounds can be synthesized through various methods, including metalliding processes and high-temperature reactions. One common method involves the reaction of hafnium tetrachloride with iron at elevated temperatures. The reaction conditions typically include temperatures ranging from 600°C to 1200°C, depending on the desired compound and its purity .
Industrial Production Methods
Industrial production of this compound compounds often involves the reduction of hafnium tetrachloride with magnesium in the presence of ironThe reaction is carried out in a controlled environment to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Hafnium;iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: this compound compounds can be oxidized in the presence of oxygen or other oxidizing agents at high temperatures.
Major Products Formed
The major products formed from these reactions include hafnium dioxide, iron oxide, hafnium tetrachloride, and iron chloride. These products have various applications in different industries, including electronics, aerospace, and chemical manufacturing .
Applications De Recherche Scientifique
Hafnium;iron compounds have a wide range of scientific research applications due to their unique properties. Some of the key applications include:
Mécanisme D'action
The mechanism of action of hafnium;iron compounds involves their interaction with specific molecular targets and pathways. In catalytic applications, this compound compounds facilitate the activation and transformation of reactants through their unique electronic and structural properties . In medical applications, these compounds can interact with cellular components to enhance imaging or deliver therapeutic agents to specific targets .
Comparaison Avec Des Composés Similaires
Hafnium;iron compounds can be compared with other similar compounds, such as hafnium;zirconium and iron;nickel compounds. These comparisons highlight the unique properties and applications of this compound compounds.
Hafnium;zirconium: Both hafnium and zirconium have similar chemical properties due to their position in the periodic table.
Iron;nickel: Iron;nickel compounds are commonly used in various industrial applications, including the production of stainless steel.
Similar Compounds
- Hafnium;zirconium
- Iron;nickel
- Hafnium;titanium
- Iron;cobalt
These comparisons and the unique properties of this compound compounds make them valuable in a wide range of scientific and industrial applications.
Propriétés
Numéro CAS |
12022-36-5 |
|---|---|
Formule moléculaire |
FeHf2 |
Poids moléculaire |
412.82 g/mol |
Nom IUPAC |
hafnium;iron |
InChI |
InChI=1S/Fe.2Hf |
Clé InChI |
BGMBLIGYOGMCHI-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Hf].[Hf] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


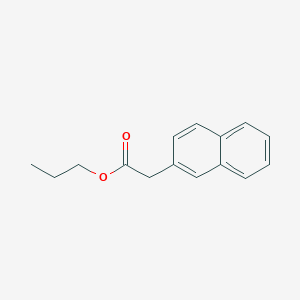

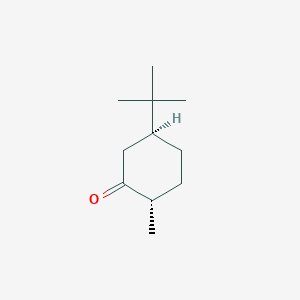
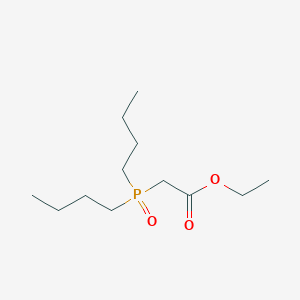
![2-[2-(4-Ethylphenyl)propan-2-yl]butanedioic acid](/img/structure/B14737296.png)
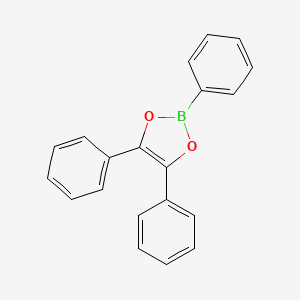

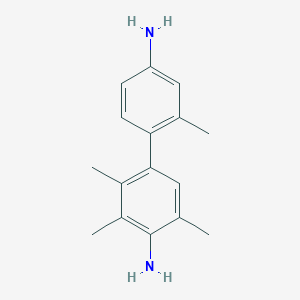

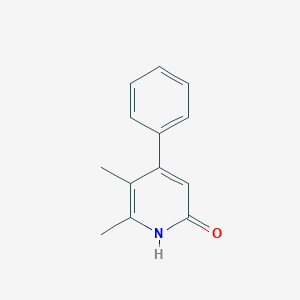
![(1R,9R,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-3-ol](/img/structure/B14737314.png)
![3,3,7,7-tetrakis(4-hydroxyphenyl)furo[3,4-f][2]benzofuran-1,5-dione](/img/structure/B14737316.png)
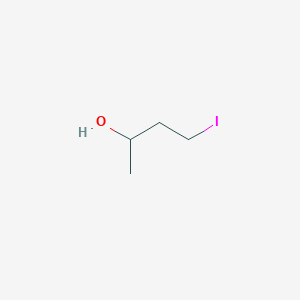
![8-(3,4-Dimethoxyphenyl)-7-[(3,4-dimethoxyphenyl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B14737336.png)
